molecular formula C9H10ClN B2818582 (3-Ethynylphenyl)methanamine hydrochloride CAS No. 1162257-52-4

(3-Ethynylphenyl)methanamine hydrochloride

Cat. No.: B2818582
CAS No.: 1162257-52-4
M. Wt: 167.64
InChI Key: UMTSZKAZOUNSAR-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)methanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a hydrochloride salt form of (3-ethynylphenyl)methanamine, which is a primary amine with an ethynyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-bromophenylacetylene.

    Substitution Reaction: The bromine atom in 3-bromophenylacetylene is substituted with an amine group through a nucleophilic substitution reaction.

    Hydrochloride Formation: The resulting (3-ethynylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring purity and yield optimization through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3-Ethynylphenyl)methanamine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethynylphenyl)methanamine: The parent compound without the hydrochloride salt.

    (4-Ethynylphenyl)methanamine: A positional isomer with the ethynyl group at the para position.

    (2-Ethynylphenyl)methanamine: Another positional isomer with the ethynyl group at the ortho position.

Uniqueness

(3-Ethynylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The hydrochloride salt form also enhances its solubility in aqueous solutions, making it more suitable for biological studies.

Properties

IUPAC Name

(3-ethynylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-8-4-3-5-9(6-8)7-10;/h1,3-6H,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSZKAZOUNSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-52-4
Record name (3-ethynylphenyl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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